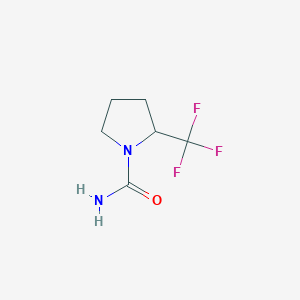

2-(三氟甲基)吡咯烷-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is part of a class of molecules that are widely used by medicinal chemists to develop compounds for the treatment of human diseases . The trifluoromethyl group (-CF3) in the compound is a common feature in many FDA-approved drugs .

Synthesis Analysis

The synthesis of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide and similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, one synthesis method involves a tandem Tsuji–Trost reaction catalyzed by Pd and Heck coupling .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)pyrrolidine-1-carboxamide is characterized by a pyrrolidine ring and a trifluoromethyl group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization .科学研究应用

化学性质和反应

2-(2-羟基萘-1-基)吡咯烷-1-甲酰胺与2-(三氟甲基)吡咯烷-1-甲酰胺相关,在三氟乙酸和2-萘酚的存在下表现出有趣的反应,导致二苯并氧杂蒽、二芳基甲烷和杯[4]间苯二酚的形成(Gazizov等人,2015年)。

生物学应用

吡咯烷-2-甲酰胺的衍生物在抑制细胞活力和诱导肝细胞癌细胞凋亡方面显示出潜力。这表明其在癌症治疗中具有适用性,尤其是在肝癌的治疗中(Ramezani等人,2017年)。进一步的研究表明,该化合物具有调节HepG2细胞系中凋亡相关基因的能力,影响促凋亡和抗凋亡基因(Ramezani等人,2019年)。

结构分析

已研究了溶剂化的1-(4-甲氧基苯磺酰基)-5-氧代-吡咯烷-2-甲酰胺的晶体结构和分子构象,这是一种结构相关的化合物。此分析对于理解此类化合物作为抗肿瘤剂的潜力至关重要(Banerjee等人,2002年)。

药理学发展

吡咯烷-2-甲酰胺衍生物已被合成并评估其抗癌和抗生物膜活性。一些衍生物对肿瘤细胞系显示出显着的体外活性和抑制细菌生物膜生长的有效性,表明它们作为治疗剂的潜力(Smolobochkin等人,2019年)。

安全和危害

2-(Trifluoromethyl)pyrrolidine-1-carboxamide is classified as a flammable solid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include avoiding breathing dust, not getting the compound in eyes or on skin or clothing, and using only under a chemical fume hood .

作用机制

Target of Action

It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety in trifluoromethylpyridines are thought to contribute to their biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Action Environment

It is known that the development of fluorinated organic chemicals is becoming an increasingly important research topic, as the number of applications for these compounds continues to grow .

属性

IUPAC Name |

2-(trifluoromethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3N2O/c7-6(8,9)4-2-1-3-11(4)5(10)12/h4H,1-3H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXRJSQCVMXQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-((6-nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2825061.png)

![5-{[2-(Morpholin-4-yl)-2-oxoethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2825064.png)

![N-(1,1-dioxothiolan-3-yl)-2-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]sulfanylacetamide](/img/structure/B2825066.png)

![3-{[(3-methoxyphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2825075.png)

![4-cyano-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2825076.png)